5-(aminomethyl)-2-methyl-1H-1,2,4-triazol-3-one hydrochloride
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Overview
Description
5-(aminomethyl)-2-methyl-1H-1,2,4-triazol-3-one hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-2-methyl-1H-1,2,4-triazol-3-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1H-1,2,4-triazol-3-one with formaldehyde and ammonium chloride in the presence of a catalyst. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-2-methyl-1H-1,2,4-triazol-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
5-(aminomethyl)-2-methyl-1H-1,2,4-triazol-3-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-2-methyl-1H-1,2,4-triazol-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, used in biopolymer synthesis.
5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids: Known for their antiviral properties.
Uniqueness
5-(aminomethyl)-2-methyl-1H-1,2,4-triazol-3-one hydrochloride is unique due to its specific structure and the presence of the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C4H9ClN4O |
---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methyl-4H-1,2,4-triazol-3-one;hydrochloride |
InChI |
InChI=1S/C4H8N4O.ClH/c1-8-4(9)6-3(2-5)7-8;/h2,5H2,1H3,(H,6,7,9);1H |
InChI Key |
ZCWAQOTUNAPNDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC(=N1)CN.Cl |
Origin of Product |
United States |
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